molecular formula C7H7N3O2S2 B100466 2-Amino-1,3-benzothiazole-6-sulfonamide CAS No. 18101-58-1

2-Amino-1,3-benzothiazole-6-sulfonamide

Cat. No.: B100466
CAS No.: 18101-58-1
M. Wt: 229.3 g/mol
InChI Key: CGJUKQLMOOVGOC-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-sulfonamide is a useful research compound. Its molecular formula is C7H7N3O2S2 and its molecular weight is 229.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Transformation

2-Amino-1,3-benzothiazole-6-sulfonamide undergoes complete metabolism in several animals, forming urinary metabolites like benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. This metabolic process involves the replacement of the sulfonamide by glutathione, leading to various intermediate and end products (Colucci & Buyske, 1965).

Chemical Reactivity

Benzothiazole-2-sulfonamides, including this compound, react with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. This reaction can be utilized as a deprotection method for cleavage of benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).

Inhibition Studies

A series of benzo[d]thiazole-5- and 6-sulfonamides, including this compound, has been synthesized and studied for the inhibition of human carbonic anhydrase isoforms. This research found that these compounds are effective inhibitors of these isoforms, with potential therapeutic applications (Abdoli et al., 2017).

Structural and Theoretical Studies

The compound's structural properties have been extensively studied, including the sulfonation intermediate and final product forms. These studies provide insights into the molecular structure and potential interactions (Kruszyński & Trzesowska-Kruszynska, 2009).

Antimicrobial and Drug Likeness Analysis

This compound derivatives have been synthesized and analyzed for antimicrobial activities, drug likeness, and density functional theory (DFT) analysis. These studies are essential for understanding the therapeutic potential of these compounds (Hassan et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives, including those with this compound, have been investigated for their effectiveness as corrosion inhibitors for carbon steel. This application is significant in industrial settings to prevent material degradation (Hu et al., 2016).

Anticonvulsant Activity

Compounds derived from this compound have been synthesized and evaluated for their anticonvulsant potential. This demonstrates the potential therapeutic application of these compounds in treating seizures and related disorders (Khokra et al., 2019).

Safety and Hazards

2-Amino-1,3-benzothiazole-6-sulfonamide is classified as an irritant . It is intended for R&D use only and is not recommended for medicinal, household, or other uses .

Future Directions

The future directions of 2-Amino-1,3-benzothiazole-6-sulfonamide research could involve the development of novel antibacterial molecules based on the benzothiazole moiety . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJUKQLMOOVGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352715
Record name 2-Amino-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18101-58-1
Record name 2-Amino-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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